molecular formula C14H13N3S B2779862 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine CAS No. 313274-33-8

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2779862
CAS No.: 313274-33-8
M. Wt: 255.34
InChI Key: MBJSSVHDSDCVLX-UHFFFAOYSA-N
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Description

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C16H17N3S and is a member of the imidazo[1,2-a]pyrimidine class of heterocyclic scaffolds . This class of compounds is of significant interest in medicinal chemistry and biochemistry due to its wide spectrum of reported biological activities, which include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties . Its structural analogy to purine bases allows it to interact with various biological targets, making it a valuable scaffold for developing new pharmacologically active agents . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for drug discovery programs. It is particularly relevant in the search for new antimicrobial agents to combat the growing threat of antimicrobial resistance. Recent investigations into imidazo[1,2-a]pyrimidine derivatives have shown that specific substitutions on the core structure can lead to compounds with excellent activity against Gram-positive bacteria like Bacillus subtilis and pathogenic fungi such as Candida albicans . The presence of specific substituents, including sulfur-containing groups like the p-tolylthio moiety in this compound, can be critical for optimizing binding affinity to microbial targets and enhancing pharmacokinetic properties. These compounds' mechanisms of action are often investigated through molecular docking simulations and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, which help predict their binding modes with enzymes and receptors and their overall drug-likeness and safety profiles . This compound is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-11-3-5-13(6-4-11)18-10-12-9-17-8-2-7-15-14(17)16-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJSSVHDSDCVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with p-tolylthioacetic acid under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine exhibits a range of pharmacological properties that make it a valuable candidate for drug development.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrimidines can act as potent anticancer agents. For instance, compounds from this class have shown efficacy in inducing apoptosis in cancer cell lines through mechanisms involving the generation of reactive oxygen species and modulation of cell signaling pathways. A study highlighted the potential of specific derivatives to inhibit tumor growth in vivo, demonstrating their promise as anticancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of imidazo[1,2-a]pyrimidines has been documented extensively. A recent investigation evaluated several derivatives against a range of bacterial and fungal pathogens. The results indicated that many compounds exhibited significant antimicrobial effects, with some demonstrating activity comparable to established antibiotics. This suggests their potential utility in treating infections caused by resistant strains .

Anti-inflammatory Effects

Imidazo[1,2-a]pyrimidines have also been explored for their anti-inflammatory properties. Studies have shown that these compounds can inhibit key inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases. Their mechanism often involves the modulation of cytokine production and inhibition of inflammatory signaling pathways .

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological effects.

Binding Affinity Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets, including enzymes involved in inflammation and cancer progression. These studies provide insights into how structural modifications can enhance potency and selectivity against specific targets .

Synthesis and Derivative Exploration

The synthesis of this compound derivatives has been achieved through various methodologies, including microwave-assisted synthesis and catalytic approaches. These methods allow for rapid exploration of structural variations that may improve biological activity or reduce toxicity profiles .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
Uslu Kobak et al. (2022)AnticancerIdentified derivatives with IC50 values in low micromolar ranges against cancer cell lines .
Vidal et al. (2001)Anti-inflammatoryDemonstrated significant inhibition of leukocyte activation in vitro .
Lima et al. (2023)AntimicrobialCompounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
    • The pyrimidine core (two nitrogen atoms) in the target compound contrasts with pyridine-based analogs like 2-p-Tolyl-imidazo[1,2-a]pyridine (). Pyrimidine derivatives often exhibit distinct electronic properties due to increased nitrogen content, influencing solubility and binding affinity in biological systems .

Antimicrobial and Cytotoxic Profiles

  • Styryl Derivatives ():
    • (E)-2-(4-Trifluoromethylstyryl)imidazo[1,2-a]pyrimidine (41% yield) showed moderate antimicrobial activity, attributed to the CF₃ group’s electron-withdrawing effects. In contrast, thioethers may exhibit enhanced activity due to sulfur’s nucleophilic character .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (~265–280 g/mol) falls between 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (229.66 g/mol) and biphenyl derivatives (271–300 g/mol).

Key Data Table: Comparative Analysis

Compound Name Core Structure Substituent Molecular Weight (g/mol) Yield (%) Key Biological Activity
2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine (p-Tolylthio)methyl ~265–280 (estimated) N/A Hypothesized antimicrobial
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine () Imidazo[1,2-a]pyrimidine 4-Chlorophenyl 229.66 N/A Not reported
(E)-2-(4-Chlorostyryl)imidazo[1,2-a]pyrimidine () Imidazo[1,2-a]pyrimidine 4-Chlorostyryl ~255 (estimated) 62 Cytotoxic
2-p-Tolyl-imidazo[1,2-a]pyridine () Imidazo[1,2-a]pyridine p-Tolyl 208.25 N/A Structural analog of zolpidem
2-[1,1'-Biphenyl]-4-yl-imidazo[1,2-a]pyrimidine () Imidazo[1,2-a]pyrimidine Biphenyl 271.32 N/A DNA intercalation (hypothesized)

Biological Activity

The compound 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine is part of a broader class of imidazo[1,2-a]pyrimidines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis and Structure

This compound is synthesized through various chemical pathways that involve the functionalization of the imidazo[1,2-a]pyrimidine scaffold. The presence of the p-tolylthio group is significant as it can enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activities of imidazo[1,2-a]pyrimidines, including this compound, are varied and include:

  • Antitumor Activity : Several derivatives have shown promising results against cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with some exhibiting IC50 values in the low micromolar range .
  • Antimicrobial Properties : Imidazo[1,2-a]pyrimidines have been reported to possess antimicrobial activity against various pathogens. Studies indicate that modifications to the imidazo ring can enhance this activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Effects : Research has shown that certain derivatives can modulate inflammatory responses in vitro. For example, imidazo[1,2-a]pyrimidine derivatives were tested for their effects on leukocyte functions and demonstrated anti-inflammatory potential in mouse models .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Targeting Enzymatic Pathways : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer progression. For instance, it has been linked to inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), which is associated with various inflammatory diseases .
  • DNA Interaction : Certain imidazo derivatives have been observed to interact with DNA, potentially causing damage and leading to cell death in rapidly dividing cancer cells. This DNA-targeting mechanism is crucial for their antitumor effects .

Antitumor Activity

A study by Farag et al. (2023) explored a series of imidazo[1,2-a]pyrimidine derivatives for their antitumor activity against the MCF-7 cell line. The findings indicated that several compounds exhibited high cytotoxicity with IC50 values ranging from 0.5 to 5 µM.

CompoundIC50 (µM)Cell Line
A0.5MCF-7
B1.0MCF-7
C4.5MCF-7

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of imidazo derivatives were tested against a panel of bacteria and fungi. The results highlighted several compounds with minimum inhibitory concentrations (MICs) below 10 µM against both Gram-positive and Gram-negative strains.

CompoundMIC (µM)Target Organism
D3Staphylococcus aureus
E5Escherichia coli
F8Candida albicans

Q & A

Q. What are the common synthetic routes for 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine?

The synthesis typically involves multi-step organic reactions. A prevalent method is the condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds, such as thiol-containing intermediates like p-tolylthiol, under catalytic conditions. For example, one-pot Biginelli synthesis using aldehydes, ethyl 3-oxo hexanoate, and 2-aminobenzimidazole has been optimized for imidazo[1,2-a]pyrimidine derivatives, yielding products with >80% efficiency. Reaction conditions often require polar aprotic solvents (e.g., DMF), elevated temperatures (70–100°C), and catalysts like potassium carbonate .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and thioether bond formation. Chemical shifts for the p-tolylthio group typically appear at δ 2.35–2.45 ppm (methyl) and δ 7.1–7.3 ppm (aromatic protons) .
  • HPLC : Purity analysis (>95%) is performed using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent Selection : Dimethoxyethane or ethanol enhances cyclization efficiency compared to DMF due to improved solubility of intermediates .
  • Catalyst Screening : EDCI/HOBt coupling agents increase thioether bond formation yields by 15–20% compared to traditional bases .
  • Temperature Gradients : Stepwise heating (60°C → 100°C) reduces side reactions like imidazole ring decomposition .
  • In-line Monitoring : FT-IR tracking of intermediate formation (e.g., –SH stretching at 2550 cm1^{-1}) ensures reaction progression .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies often arise from tautomerism or rotational isomers. For example:

  • Ambiguous 1^1H NMR Peaks : Variable-temperature NMR (VT-NMR) at –40°C to 25°C can resolve overlapping signals from conformational isomers .
  • Mass Spectra Anomalies : Isotopic labeling (e.g., 34^{34}S in the thioether group) distinguishes fragmentation pathways .
  • X-ray Crystallography : Resolves structural ambiguities by providing absolute configuration data, particularly for chiral centers introduced during synthesis .

Q. What strategies are employed to study structure-activity relationships (SAR) for pharmacological applications?

SAR studies utilize:

  • Derivatization Libraries : Systematic substitution of the p-tolylthio group with electron-withdrawing/donating groups (e.g., –NO2_2, –OCH3_3) to assess bioactivity trends .
  • Docking Simulations : Molecular modeling against targets like GABAA_A receptors or kinases identifies key binding interactions (e.g., hydrogen bonding with the imidazole nitrogen) .
  • In Vitro Assays : Cytotoxicity screening (IC50_{50}) in cancer cell lines (e.g., HeLa, MCF-7) correlates structural modifications with potency .

Q. How are biological interaction studies designed for this compound?

Experimental designs include:

  • Target Identification : Competitive binding assays (e.g., fluorescence polarization) with labeled ATP or DNA intercalators .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kon_{on}/koff_{off}) to enzymes like topoisomerase II .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies oxidative degradation pathways .

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